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Compound of Interest

Compound Name: 5-Nitro-2,4,6-triaminopyrimidine

Cat. No.: B1305389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the detonation performance of several

nitropyrimidine derivatives, a class of energetic materials with potential applications in various

fields. The information presented herein is a compilation of experimental and theoretical data

from recent scientific literature, intended to assist researchers in evaluating and selecting

compounds for further investigation.

Data Presentation: A Side-by-Side Look at
Performance
The following table summarizes key detonation performance parameters for a selection of

nitropyrimidine derivatives. It is important to note that a significant portion of the available data

is derived from theoretical calculations, which provide valuable estimates but should be

validated by experimental results.
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Key Experimental and Computational
Methodologies
The determination of detonation performance and sensitivity of energetic materials involves a

combination of specialized experimental techniques and computational modeling.

Experimental Protocols
1. Detonation Velocity Measurement:

Rate Stick Test: A common method involves packing the explosive material into a long,

cylindrical tube of a known diameter. The detonation is initiated at one end, and the time it

takes for the detonation wave to travel between two or more embedded probes (such as

ionization pins or optical fibers) is measured. The detonation velocity is then calculated from

the distance between the probes and the measured time interval.

2. Detonation Pressure Measurement:

Plate Dent Test: This test involves detonating a cylindrical charge of the explosive in direct

contact with a thick witness plate made of a standardized material (e.g., steel). The

detonation pressure is correlated to the depth of the dent created in the plate. This method

provides a relative measure of the explosive's brisance or shattering effect.

3. Sensitivity to Mechanical Stimuli:

Impact Sensitivity (BAM Fallhammer): This test determines the sensitivity of an explosive to

impact. A specified weight is dropped from varying heights onto a small sample of the

material placed in a standardized apparatus. The impact energy at which a reaction (e.g.,

explosion, smoke, or decomposition) is observed in 50% of the trials (the H50 value) is

determined.

Friction Sensitivity (BAM Friction Apparatus): This method assesses the sensitivity of a

material to frictional forces. A sample is placed on a porcelain plate and subjected to a
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moving porcelain pin under a specified load. The test determines the load at which a reaction

occurs.

Computational Protocols
1. Density Functional Theory (DFT):

DFT calculations are widely used to predict the molecular properties of energetic materials.

By determining the optimized molecular geometry and electronic structure, properties such

as the heat of formation can be calculated. These, in turn, are used as inputs for further

performance predictions.

2. Empirical and Semi-Empirical Methods:

Kamlet-Jacobs (K-J) Equations: These are a set of empirical equations used to estimate the

detonation velocity and pressure of an explosive based on its elemental composition,

density, and heat of formation.

EXPLO5 Program: This is a thermochemical code used to calculate the detonation

parameters of explosives. It is based on the Becker-Kistiakowsky-Wilson (BKW) equation of

state for the detonation products.

Visualization of Structure-Performance Relationship
The following diagram illustrates the logical relationship between the structural features of the

pyrimidine-based energetic materials and their resulting detonation performance and sensitivity.
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Caption: Relationship between molecular structure and explosive properties.

Experimental Workflow for Characterization
The general workflow for characterizing a novel energetic material is depicted below. This

process integrates computational prediction with experimental synthesis and testing to ensure

a comprehensive evaluation of the material's properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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